![molecular formula C14H15FN2OS B2657603 (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one CAS No. 866156-18-5](/img/structure/B2657603.png)
(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and CAS Registry Number .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It’s important to note that the synthesis process can vary based on the desired yield, cost-effectiveness, and environmental impact .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The Arrhenius equation is often used to relate the rate constant of a chemical reaction to temperature and activation energy .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, and reactivity with other substances .Scientific Research Applications
Antimicrobial Activity
The compound under investigation is part of a broader class of fluorine-containing synthetic molecules that have been explored for their antimicrobial properties. Research has demonstrated that the introduction of a fluorine atom into specific positions of benzoyl group-containing compounds, similar to the chemical structure of (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one, enhances their antimicrobial efficacy. For instance, a study by Desai et al. (2013) synthesized 5-arylidene derivatives with a fluorine atom at the 4th position of the benzoyl group. These compounds showed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential of fluorine-containing compounds in antimicrobial drug development (Desai, Rajpara, & Joshi, 2013).
Antinociceptive and Anti-inflammatory Properties
Fluorine-containing thiazol derivatives have also been investigated for their potential antinociceptive and anti-inflammatory properties. Alam et al. (2010) synthesized thiazolo[3,2-a]pyrimidine derivatives starting with 4-fluoroaniline, showing significant anti-inflammatory and antinociceptive activities in animal models. These findings suggest that compounds with a structural framework similar to (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one may hold potential for the development of new anti-inflammatory and pain management drugs (Alam, Khan, Siddiqui, & Ahsan, 2010).
Biophotonic Materials
The compound's structural analogs have been explored for applications in biophotonics due to their optical properties. Nesterov et al. (2003) characterized compounds similar in structure for their one- and two-photon absorption of light and fluorescence, revealing their potential as biophotonic materials. This suggests that (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one and its derivatives could be valuable in the development of optical materials and sensors for biological applications (Nesterov et al., 2003).
Fluorophores for Analytical and Biological Chemistry
In the quest for highly sensitive fluorophores, the compound's analogs have been synthesized and evaluated for their fluorescence properties. For example, Takechi et al. (2000) synthesized 3-azolyl-7-diethylaminocoumarin derivatives, including compounds structurally related to (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one, identifying candidates with promising fluorescence properties for analytical and biological applications. This underscores the potential utility of fluorine-containing compounds in enhancing fluorescence-based detection methods (Takechi, Oda, Nishizono, Oda, & Machida, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-3-17(4-2)14-16-13(18)12(19-14)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKXTGFWYBKNJW-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=O)C(=CC2=CC=C(C=C2)F)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC(=O)/C(=C\C2=CC=C(C=C2)F)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.